p-Tolyllithium
CAS No.:
Cat. No.: VC14037113
Molecular Formula: C7H7Li
Molecular Weight: 98.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7Li |
|---|---|
| Molecular Weight | 98.1 g/mol |
| IUPAC Name | lithium;methylbenzene |
| Standard InChI | InChI=1S/C7H7.Li/c1-7-5-3-2-4-6-7;/h3-6H,1H3;/q-1;+1 |
| Standard InChI Key | RISBNTMNPMBIAB-UHFFFAOYSA-N |
| Canonical SMILES | [Li+].CC1=CC=[C-]C=C1 |
Introduction
Structural Characteristics
Molecular Geometry
p-Tolyllithium adopts aggregated structures in solution, influenced by solvent coordination. In ether, it predominantly exists as tetramers or dimers, akin to phenyllithium . The para-methyl group introduces steric effects that slightly alter aggregation compared to unsubstituted phenyllithium. X-ray crystallography of related aryl lithium compounds, such as 4-methylphenyllithium, reveals polymeric chains with lithium atoms bridged by aryl groups and solvent molecules .
Electronic Effects
The methyl group’s electron-donating inductive effect stabilizes the negative charge on the ipso carbon, reducing reactivity compared to alkyllithium reagents. This stabilization is evident in its lower basicity relative to tert-butyllithium, making it suitable for selective deprotonations .
Synthesis Methods
p-Tolyllithium is synthesized via two primary routes:
-
Direct Metallation:
Reaction of p-tolyl halides (e.g., p-tolyl bromide or iodide) with lithium metal in anhydrous ether or tetrahydrofuran (THF):This method requires strict temperature control (-78°C to 0°C) to prevent side reactions .
-
Transmetallation:
Halogen-lithium exchange using alkyllithium reagents (e.g., n-butyllithium):This approach is favored for its milder conditions and higher yields .
Reactivity and Reaction Mechanisms
Nucleophilic Addition
p-Tolyllithium reacts with electrophiles such as carbonyl compounds, forming benzylated products:
The para-methyl group enhances steric hindrance, favoring 1,2-addition over 1,4-addition in conjugated systems .
Aryne Generation
At elevated temperatures, p-tolyllithium undergoes elimination to generate reactive aryne intermediates:
These intermediates participate in [2+2] cycloadditions and insertion reactions .
Coordination Chemistry
In organometallic synthesis, p-tolyllithium serves as a ligand precursor. For example, it reacts with rhodium complexes to form stable arylrhodium species, as demonstrated in the synthesis of (DPPE)Rh(pyridine)(p-tolyl) .
Applications in Organic Synthesis
Comparison with Related Organolithium Reagents
| Compound | Structure | Basicity (pKₐ) | Aggregation State in Ether | Key Applications |
|---|---|---|---|---|
| p-Tolyllithium | C₆H₄(CH₃)Li | ~43 | Tetramer/Dimer | Aryne generation, ligand synthesis |
| Phenyllithium | C₆H₅Li | ~45 | Tetramer | General-purpose arylations |
| tert-Butyllithium | (CH₃)₃CLi | ~53 | Hexamer | Strong deprotonations |
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